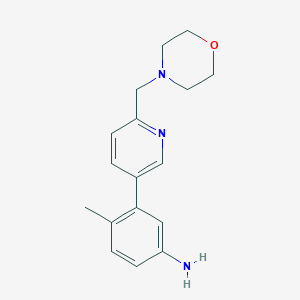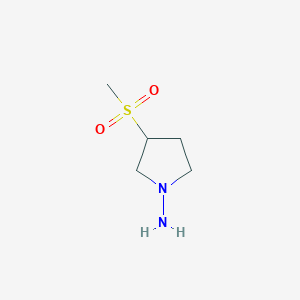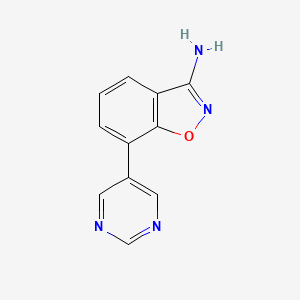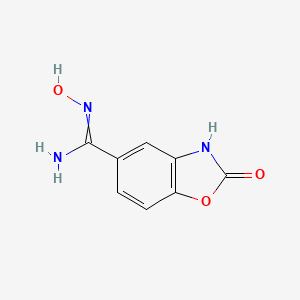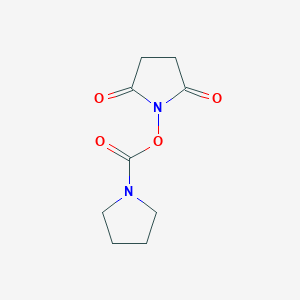
(2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H12N2O4. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two pyrrolidine rings, one of which is substituted with a carboxylate group and the other with a dioxopyrrolidinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with suitable reagents. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction, deformylative functionalization, and oxidation . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of cost-effective reagents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of carbonyl groups to form alcohols.
Substitution: Electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones, alcohols, and various substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential anticonvulsant and antinociceptive properties
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit central sodium and calcium currents, which are crucial for its anticonvulsant activity . Additionally, it may act as an antagonist to transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its antinociceptive effects .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizine
- Prolinol
Comparison: Compared to these similar compounds, (2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate exhibits unique properties due to the presence of both dioxopyrrolidinyl and carboxylate groups.
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c12-7-3-4-8(13)11(7)15-9(14)10-5-1-2-6-10/h1-6H2 |
InChI-Schlüssel |
FMANRATYGKDJFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



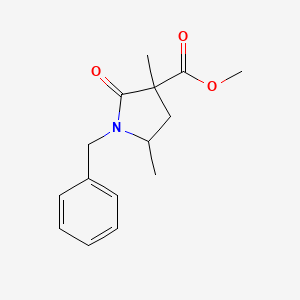

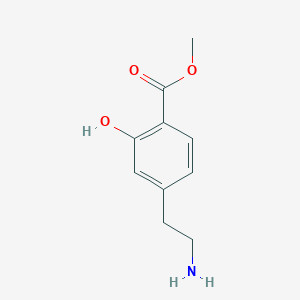
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
